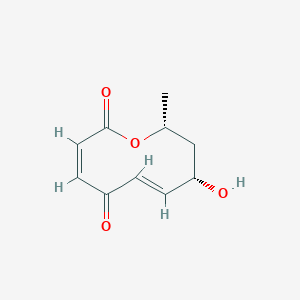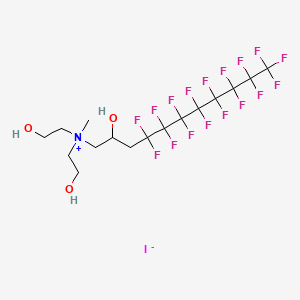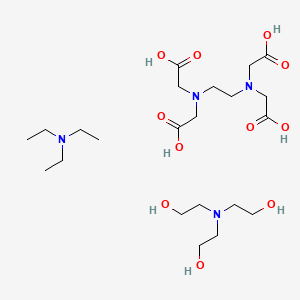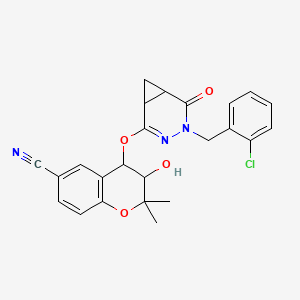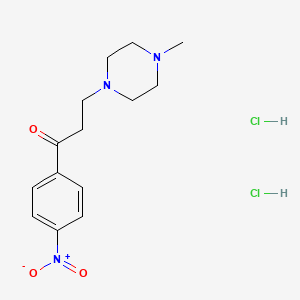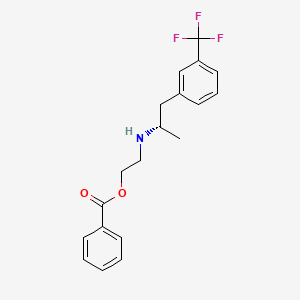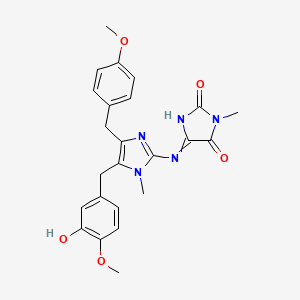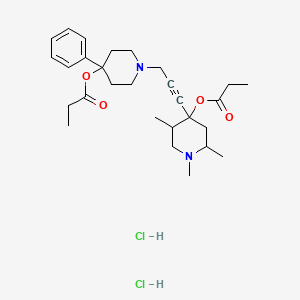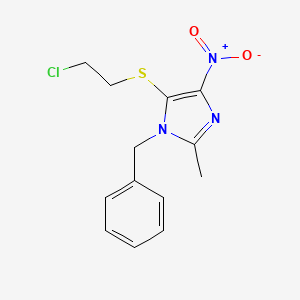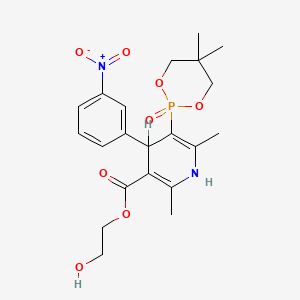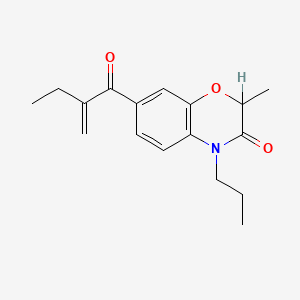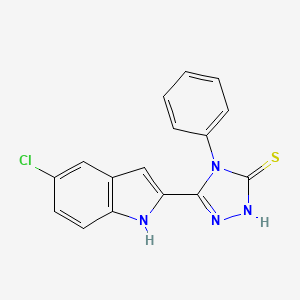
2,4-Dihydro-5-(5-chloro-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dihydro-5-(5-chloro-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione is a heterocyclic compound that features a triazole ring fused with an indole moiety This compound is of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydro-5-(5-chloro-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione typically involves the following steps:
Formation of the Indole Derivative: The starting material, 5-chloroindole, is synthesized through the Fischer indole synthesis or other suitable methods.
Formation of the Triazole Ring: The indole derivative is then reacted with hydrazine derivatives to form the triazole ring. This step often requires the use of catalysts and specific reaction conditions to ensure the correct formation of the triazole ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenylhydrazine or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The chloro group in the indole ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidized Derivatives: Products with oxidized indole moieties.
Reduced Derivatives: Dihydro derivatives of the triazole ring.
Substituted Derivatives: Compounds with various substituents replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2,4-Dihydro-5-(5-chloro-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, disruption of DNA synthesis, and interference with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dihydro-4-phenyl-3H-1,2,4-triazole-3-thione: Lacks the indole moiety, resulting in different biological activities.
5-(5-chloro-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione: Similar structure but without the dihydro component, leading to variations in chemical reactivity.
Uniqueness
2,4-Dihydro-5-(5-chloro-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione is unique due to the combination of the indole and triazole rings, along with the presence of the chloro and phenyl groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
126016-36-2 |
|---|---|
Molekularformel |
C16H11ClN4S |
Molekulargewicht |
326.8 g/mol |
IUPAC-Name |
3-(5-chloro-1H-indol-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H11ClN4S/c17-11-6-7-13-10(8-11)9-14(18-13)15-19-20-16(22)21(15)12-4-2-1-3-5-12/h1-9,18H,(H,20,22) |
InChI-Schlüssel |
UJZIXXYOTXVQDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC4=C(N3)C=CC(=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


